
CID 71311342
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-2-Norbornylzinc bromide solution, 0.5 M in tetrahydrofuran (THF): is an organozinc compound with the empirical formula C7H11BrZn. It is a specialized reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its reactivity and is often utilized in various chemical reactions due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of exo-2-Norbornylzinc bromide typically involves the reaction of exo-2-norbornyl bromide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
exo-2-Norbornyl bromide+Zn→exo-2-Norbornylzinc bromide
Industrial Production Methods: Industrial production of exo-2-Norbornylzinc bromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: exo-2-Norbornylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.
Common Reagents and Conditions:
Reagents: Common reagents used with exo-2-Norbornylzinc bromide include halides, alkyl halides, and aryl halides.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to optimize the reaction rate and yield.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, exo-2-Norbornylzinc bromide is used as a reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of various chemical frameworks.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using exo-2-Norbornylzinc bromide can have significant biological and medicinal properties. These compounds can be used as intermediates in the synthesis of drugs and other biologically active molecules.
Industry: In the industrial sector, exo-2-Norbornylzinc bromide is used in the production of fine chemicals, agrochemicals, and materials science. Its role in the synthesis of complex molecules makes it an important reagent in various industrial processes .
Mecanismo De Acción
The mechanism by which exo-2-Norbornylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants involved .
Comparación Con Compuestos Similares
- 1-Adamantylzinc bromide solution
- 2-Chlorophenylzinc iodide solution
- 2-Adamantylzinc bromide solution
Comparison: exo-2-Norbornylzinc bromide is unique due to its norbornyl structure, which imparts specific reactivity and steric properties. Compared to other organozinc compounds like 1-Adamantylzinc bromide or 2-Chlorophenylzinc iodide, exo-2-Norbornylzinc bromide offers different reactivity profiles and can be more suitable for certain types of organic transformations .
Propiedades
Fórmula molecular |
C7H11BrZn |
|---|---|
Peso molecular |
240.4 g/mol |
InChI |
InChI=1S/C7H11.BrH.Zn/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q-1;;+2/p-1/t6-,7+;;/m0../s1 |
Clave InChI |
JEXFPFZAWUXDFP-AUCRBCQYSA-M |
SMILES isomérico |
C1C[C@H]2C[C@@H]1C[CH-]2.[Zn+]Br |
SMILES canónico |
C1CC2CC1C[CH-]2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



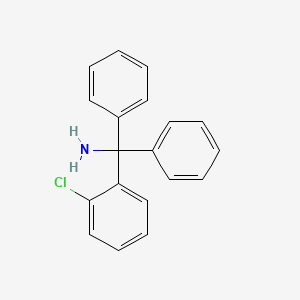
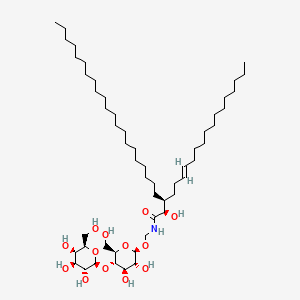
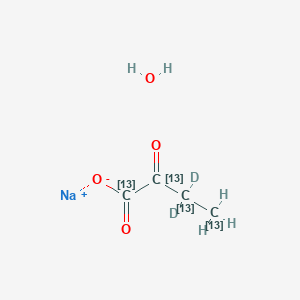
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
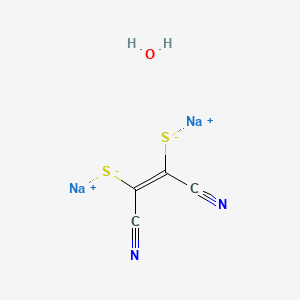
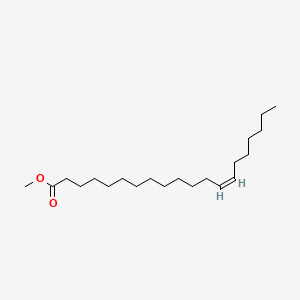
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
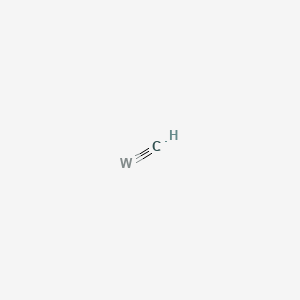
![rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)

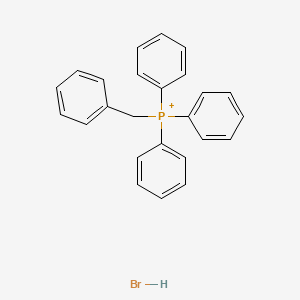
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)

